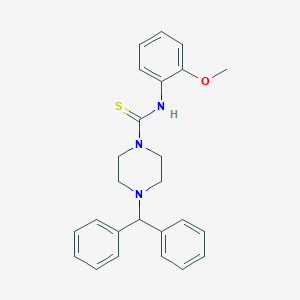
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide, also known as BHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is thought to exert its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is inhibition of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.
Direcciones Futuras
There are many potential future directions for research on 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Métodos De Síntesis
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-hydroxybenzaldehyde with hexylamine to form 5-bromo-2-hydroxyphenylhexylamine. This intermediate is then reacted with benzaldehyde and catalytic amounts of acetic acid to form 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propiedades
Nombre del producto |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
|---|---|
Fórmula molecular |
C21H26BrNO2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
InChI |
InChI=1S/C21H26BrNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25) |
Clave InChI |
UCICKXNYLDPHKR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
SMILES canónico |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)